The synthesis of Sulfisoxazole Acetyl-d4 involves several key steps:
Sulfisoxazole Acetyl-d4 has a complex molecular structure characterized by its functional groups:
Property | Value |
---|---|
Molecular Formula | C13D4H11N3O4S |
Molecular Weight | 313.366 g/mol |
InChI Key | NHUHCSRWZMLRLA-LNFUJOGGSA-N |
SMILES | [2H]c1c([2H])c(c([2H])c([2H])c1N)S(=O)(=O)N(C(=O)C)c2onc(C)c2C |
Sulfisoxazole Acetyl-d4 can participate in various chemical reactions:
The mechanism of action of Sulfisoxazole Acetyl-d4 mirrors that of sulfisoxazole. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for bacterial folic acid synthesis. By inhibiting this enzyme, the compound prevents the incorporation of para-aminobenzoic acid into dihydrofolic acid, ultimately disrupting bacterial growth and replication .
The compound's stability and reactivity can vary based on environmental conditions such as pH and temperature.
Sulfisoxazole Acetyl-d4 has several scientific applications:
This comprehensive analysis highlights the significance of Sulfisoxazole Acetyl-d4 in both research and practical applications within pharmaceutical sciences.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: